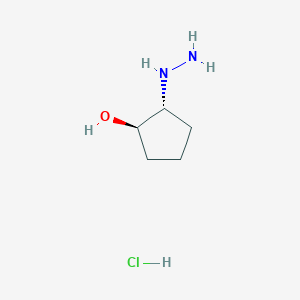

(1R,2R)-2-肼基环戊烷-1-醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62. The purity is usually 95%.

BenchChem offers high-quality (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 碳正离子研究中的应用

对碳正离子的研究,例如 1-甲基环戊基阳离子,对于理解烃类异构化机制至关重要。这些离子由环戊烷衍生物(如 1-甲基环戊醇)在酸催化反应中形成,提供了对碳正离子稳定性和反应性的见解 (Olah 等,1967)。

2. 杂环化合物合成

(1R,2R)-2-肼基环戊烷-1-醇盐酸盐在杂环化合物的合成中具有潜在的用途,如由类似的肼衍生物形成 2-吡唑基噻唑所证明 (Denisova 等,2002)。

3. 在材料科学中的应用

在材料科学中,环戊烷衍生物(其结构与 (1R,2R)-2-肼基环戊烷-1-醇盐酸盐相似)用于制造对 pH/近红外响应的水凝胶,用于药物输送和伤口愈合。这些材料表现出独特的特性,如长时间释放药物和抗菌特性,有利于医疗应用 (Liu 等,2018)。

4. 抗炎活性

环戊烷衍生物因其抗炎活性而受到探索。这表明 (1R,2R)-2-肼基环戊烷-1-醇盐酸盐有可能被修饰并用于开发新的抗炎药 (Osarodion,2020)。

5. 烃/水界面研究

环戊烷衍生物对于研究烃/水界面处的包合物薄膜生长非常重要。这项研究对于理解天然气储存和运输等过程至关重要 (Taylor 等,2007)。

6. 电物理特性

咪唑取代的环戊烷衍生物的电物理特性为开发具有特定电气和电化学特性的新材料提供了宝贵的见解 (Yabaş 等,2011)。

7. 兴奋性氨基酸受体研究

(1R,2R)-2-肼基环戊烷-1-醇盐酸盐由于其与环戊烷衍生物的结构相似性,可能有助于研究兴奋性氨基酸受体。这项研究有助于了解这些受体的神经学和药理学方面 (Schoepp 等,1991)。

8. 抗菌活性

研究表明,某些肼衍生物表现出抗菌活性。这表明 (1R,2R)-2-肼基环戊烷-1-醇盐酸盐在开发新的抗菌剂方面具有潜在应用 (Soliman 和 Amer,2012)。

9. 环境应用

在环境科学中,环戊烷衍生物正在研究它们在使用天然气水合物进行海水淡化中的作用。这一应用对于解决全球水资源短缺挑战至关重要 (Hong 等,2019)。

10. 高级药物合成

肼基环戊醇衍生物用于合成高级药物化合物,如抗炎药和血清素/去甲肾上腺素再摄取抑制剂 (Daiss 等,2006)。

作用机制

Target of Action

The primary target of (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride is the µ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is primarily found in the central nervous system and is involved in pain perception, reward, and addiction .

Mode of Action

(1R,2R)-2-Hydrazinylcyclopentan-1-ol hydrochloride acts as a MOR agonist and a noradrenaline reuptake inhibitor (NRI) . As a MOR agonist, it binds to and activates the MOR, leading to a decrease in the perception of pain . As an NRI, it inhibits the reuptake of noradrenaline, increasing its availability in the synaptic cleft, which can enhance the analgesic effect .

Biochemical Pathways

The activation of the MOR leads to the inhibition of adenylate cyclase, decreasing the production of cyclic adenosine monophosphate (cAMP). This results in the hyperpolarization of the cell and a reduction in neurotransmitter release . The inhibition of noradrenaline reuptake increases its concentration in the synaptic cleft, enhancing the activation of α2-adrenergic receptors, which further inhibits the release of pain neurotransmitters .

Pharmacokinetics

Similar compounds like tapentadol are known to have good oral bioavailability and are metabolized primarily by phase ii conjugation reactions, producing glucuronide conjugates that are excreted in the urine .

Result of Action

The combined action on MOR and noradrenaline reuptake leads to effective pain relief. This dual mechanism of action can result in lower levels of µ-opioid affinity in the pain receptors, thus reducing unpleasant side effects such as nausea, vomiting, and constipation, which are commonly experienced by people taking strong opioids .

Action Environment

The action of (1R,2R)-2-hydrazinylcyclopentan-1-ol hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy and side effect profile. Additionally, individual genetic variations can influence the body’s response to the drug .

属性

IUPAC Name |

(1R,2R)-2-hydrazinylcyclopentan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c6-7-4-2-1-3-5(4)8;/h4-5,7-8H,1-3,6H2;1H/t4-,5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTGEYOLUZKYKC-TYSVMGFPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890638.png)

![6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2890641.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2890644.png)

![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890647.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2890651.png)

![(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2890653.png)